molecular formula C12H18O8 B017729 Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside CAS No. 52554-28-6

Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside

Cat. No.: B017729
CAS No.: 52554-28-6
M. Wt: 290.27 g/mol
InChI Key: RUSRQHXGPHZZNI-KBIHSYGRSA-N
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Description

Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is a chemical compound with the molecular formula C12H18O8. It is a derivative of D-ribose, where the hydroxyl groups at positions 2, 3, and 5 are acetylated, and the anomeric hydroxyl group is methylated. This compound is primarily used in organic synthesis and has applications in various fields, including biomedicine and pharmaceuticals .

Mechanism of Action

Target of Action

Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is a potent biomedicine that exhibits remarkable efficacy in targeting and suppressing viral pathogens . It primarily targets the replication machinery of these pathogens, thereby inhibiting their ability to multiply and spread .

Mode of Action

The compound interacts with the viral replication machinery, inhibiting its function and curtailing the ability of the virus to disseminate . This interaction results in a significant reduction in the spread of the virus within the host organism .

Biochemical Pathways

The compound affects the biochemical pathways involved in viral replication . By inhibiting these pathways, it prevents the virus from multiplying and spreading, thereby limiting the infection . The downstream effects of this action include a reduction in viral load and a decrease in the severity of the infection .

Pharmacokinetics

This suggests that it may have good bioavailability, as these solvents are often associated with efficient absorption and distribution in the body .

Result of Action

The primary result of the action of this compound is the suppression of viral pathogens . By inhibiting viral replication, the compound reduces the viral load within the host organism, leading to a decrease in the severity of the infection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the compound is recommended to be stored at -20° C, suggesting that its stability may be affected by temperature .

Biochemical Analysis

Cellular Effects

Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside has a profound impact on various types of cells and cellular processes. It exerts its effects by inhibiting viral replication and curtailing viral dissemination

Molecular Mechanism

The molecular mechanism of this compound involves its inhibitory action on viral replication. This inhibition subsequently curtails viral dissemination, making this compound a pivotal antiviral agent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside typically involves the acetylation of D-ribose followed by methylation. One common method includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is unique due to its specific acetylation pattern and methylation, which confer distinct chemical properties and reactivity. Its acetyl groups make it more lipophilic, enhancing its ability to interact with biological membranes and enzymes .

Properties

IUPAC Name

[(2R,3R,4R)-3,4-diacetyloxy-5-methoxyoxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O8/c1-6(13)17-5-9-10(18-7(2)14)11(19-8(3)15)12(16-4)20-9/h9-12H,5H2,1-4H3/t9-,10-,11-,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSRQHXGPHZZNI-KBIHSYGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H](C(O1)OC)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459570
Record name Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52554-28-6
Record name Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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